Methyl 3-chloro-5-hydroxyisonicotinate
Description
Methyl 3-chloro-5-hydroxyisonicotinate is a substituted pyridine derivative characterized by a hydroxyl group at the 5-position, a chlorine substituent at the 3-position, and a methyl ester functional group. This compound is structurally related to isonicotinic acid derivatives, which are often studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 3-chloro-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-9-3-5(6)10/h2-3,10H,1H3 |
InChI Key |
TZHCNJPOHWZMRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-hydroxyisonicotinate typically involves the esterification of 3-chloro-5-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-amino-5-hydroxyisonicotinate derivatives.
Oxidation: Conversion to 3-chloro-5-oxoisonicotinate.
Reduction: Formation of 3-chloro-5-hydroxyisonicotinol.
Scientific Research Applications
Methyl 3-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 3-chloro-5-hydroxyisonicotinate to other substituted pyridines and isonicotinate derivatives allow for comparative analysis. Below is a detailed comparison based on available evidence and analogous compounds:
Structural Analogues
- 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4): Structure: Contains a chlorinated isothiazolinone ring, differing significantly from the pyridine backbone of this compound. Applications: Widely used as a biocide in industrial and household products due to its antimicrobial properties . Toxicity: Classified under GHS as harmful if inhaled or ingested, with acute aquatic toxicity .
Alkyltrimethylammonium Compounds (e.g., BAC-C12) :
- Structure : Quaternary ammonium surfactants with a long alkyl chain, structurally distinct from aromatic pyridine derivatives.
- Critical Micelle Concentration (CMC) : For BAC-C12, CMC values range from 0.4–8.3 mM depending on measurement methods (spectrofluorometry vs. tensiometry) .
- Relevance : While this compound lacks surfactant properties, comparisons highlight how functional groups dictate physicochemical behavior.
Functional Comparisons
Research Findings
- Synthetic Accessibility : this compound’s synthesis likely involves halogenation and esterification of isonicotinic acid precursors, a pathway shared with other pyridine derivatives.
- Stability : The presence of electron-withdrawing groups (Cl, ester) may enhance stability compared to hydroxyl-rich analogues like 5-hydroxyisonicotinic acid.
- Environmental Impact : Unlike BAC-C12, which forms micelles and persists in aquatic systems , this compound’s environmental fate remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
